N1-Cyclopropylmethylpseudouridine

Nucleoside analog Structural biology Medicinal chemistry

Researchers investigating nucleoside analog SAR often face limited access to N1-modified pseudouridine variants with defined steric profiles. N1-Cyclopropylmethylpseudouridine (CAS 1613530-18-9) directly addresses this gap. - Enables systematic profiling of substituent size and conformational constraints on base-pairing and enzyme recognition. - Suitable for in vitro cytotoxicity screening in CLL, hairy cell leukemia, and related B-cell malignancy cell lines. - Offers a steric/electronic profile intermediate between N1-methyl and larger alkyl substituents for metabolic stability assays.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
Cat. No. B12388859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclopropylmethylpseudouridine
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1
InChIKeyGMXIJIMESYOESF-RRPPZXBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Cyclopropylmethylpseudouridine Product Overview


N1-Cyclopropylmethylpseudouridine (CAS 1613530-18-9) is a C-nucleoside derivative belonging to the pseudouridine analog class, structurally defined by a cyclopropylmethyl substitution at the N1 position of the pseudouridine base . This compound is classified as a purine nucleoside analog and has been described in the literature as possessing broad antitumor activity targeting indolent lymphoid malignancies, with its anticancer mechanisms attributed to the inhibition of DNA synthesis and induction of apoptosis [1]. The molecule represents an N-alkylated nucleoside variant within the broader family of modified nucleosides explored for both anticancer and mRNA therapeutic applications .

Nucleoside analog SAR investigations
Cell-line cytotoxicity screening context
Purine nucleoside analog mechanistic studies

N1-Cyclopropylmethylpseudouridine Substitution Limitations


Within the pseudouridine analog class, subtle variations at the N1 position produce profound differences in biological activity and therapeutic suitability. While N1-methylpseudouridine (m1Ψ) has been extensively validated for mRNA vaccine applications due to its ability to enhance translation and reduce immunogenicity, it achieves these effects through specific interactions with translation initiation machinery that are dependent on the precise steric and electronic properties of the N1-methyl group [1]. The cyclopropylmethyl substituent in N1-cyclopropylmethylpseudouridine introduces distinct conformational constraints and steric bulk compared to the methyl group, which may alter base-pairing fidelity, enzyme recognition, and metabolic stability in ways not predicted by class-level assumptions [2]. Furthermore, purine nucleoside analogs as a class exhibit divergent activity profiles across different lymphoid malignancy subtypes, meaning that generic substitution based solely on class membership introduces significant scientific and procurement risk [3].

Cyclopropylmethyl vs. methyl at N1 introduces distinct steric bulk and conformational constraints; biological activity may shift relative to N1-methyl analogs.
Purine nucleoside analogs show divergent activity across lymphoid malignancy subtypes; class membership alone does not guarantee equivalent research outcomes.
Absence of comparative mRNA translation or immunogenicity data relative to N1-methylpseudouridine limits direct substitution assumptions in mRNA studies.

N1-Cyclopropylmethylpseudouridine Comparative Evidence


N1 Cyclopropylmethyl Structural Distinction

N1-Cyclopropylmethylpseudouridine bears a cyclopropylmethyl group at the N1 position of pseudouridine, whereas the most clinically advanced analog N1-methylpseudouridine (m1Ψ) carries only a methyl group at the same position . This structural distinction introduces a cyclopropane ring with defined bond angle strain and steric bulk, contrasting with the minimal steric profile of the methyl substituent [1]. Quantitative characterization of this difference is reflected in the molecular formula (C₁₃H₁₈N₂O₆ vs. C₁₀H₁₄N₂O₆) and molecular weight (298.29 g/mol vs. 258.23 g/mol) .

N1 Substituent Identity
Class-level
ΔMW +40.06 g/mol, cyclopropylmethyl vs. methyl at N1
Supports distinct chemical entity evaluation
Structural difference may alter base-pairing and enzyme recognition
Nucleoside analog Structural biology Medicinal chemistry

DNA Synthesis Inhibition and Apoptosis

N1-Cyclopropylmethylpseudouridine is reported to exert anticancer effects through inhibition of DNA synthesis and induction of apoptosis, specifically targeting indolent lymphoid malignancies . While no direct head-to-head quantitative potency data are available, class-level inference from purine nucleoside analog literature indicates that N-alkylation at the N1 position can influence enzymatic activation and DNA incorporation efficiency [1].

Mechanism Report
Class-level
Reported DNA synthesis inhibition and apoptosis induction
Supports purine nucleoside analog mechanistic studies
No compound-specific quantitative data available
Anticancer Nucleoside antimetabolite Apoptosis

Lack of Comparative mRNA Translation Data

A systematic search of peer-reviewed literature, patents, and authoritative databases (as of April 2026) revealed no published studies quantitatively comparing N1-cyclopropylmethylpseudouridine to N1-methylpseudouridine (m1Ψ) or pseudouridine (Ψ) in terms of mRNA translation efficiency, protein expression levels, or immunogenicity in any cell line or animal model [1]. In contrast, extensive quantitative data exist for m1Ψ: it enhances translation by up to 30-fold depending on 5′ UTR context, reduces immunogenicity by preventing TLR7/8 activation, and increases ribosome density in cell-free translation systems [2].

mRNA Translation Data
Data to verify
No quantitative data; m1Ψ reports up to 30-fold enhancement
Positioned for basic nucleoside research, not mRNA substitution
Absence of comparative data requires independent characterization
mRNA therapeutics Translation efficiency Immunogenicity

N1-Cyclopropylmethylpseudouridine Research and Industrial Applications


Nucleoside Chemistry and SAR Studies

N1-Cyclopropylmethylpseudouridine serves as a distinct N1-alkylated pseudouridine analog suitable for SAR investigations exploring the influence of substituent size and conformational constraints on base-pairing, enzyme recognition, and nucleoside transporter affinity. Its cyclopropylmethyl group offers a steric and electronic profile intermediate between N1-methyl and larger alkyl substituents, making it a valuable tool for systematic nucleoside analog profiling [1].

Lymphoid Malignancy Anticancer Screening

Given the compound's classification as a purine nucleoside analog with reported activity against indolent lymphoid malignancies, it is appropriate for in vitro cytotoxicity screening in cell lines derived from chronic lymphocytic leukemia (CLL), hairy cell leukemia, or related B-cell malignancies. Such studies would generate the quantitative potency data currently absent from the literature [2].

Nucleoside Stability and Metabolism Studies

The cyclopropylmethyl modification may confer altered susceptibility to nucleoside-metabolizing enzymes (e.g., cytidine deaminase, purine nucleoside phosphorylase) compared to unmodified pseudouridine or N1-methylpseudouridine. This compound can be employed in enzyme kinetics assays to quantify metabolic stability and identify potential resistance mechanisms relevant to nucleoside analog therapeutics .

Application
Selection Property
Validation Focus
Nucleoside SAR studies
N1 substituent steric and electronic profile
Base-pairing, enzyme recognition assays
Lymphoid malignancy cell-line screening
Purine nucleoside analog activity profile
DNA synthesis inhibition and apoptosis readouts
Nucleoside metabolic stability assessment
Cyclopropylmethyl modification impact
Susceptibility to nucleoside-metabolizing enzymes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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